molecular formula C23H23FN4O2S B12836092 Methanesulfonamide, N-(3-(dimethylamino)-4-((3-fluoro-5-methyl-9-acridinyl)amino)phenyl)- CAS No. 88914-38-9

Methanesulfonamide, N-(3-(dimethylamino)-4-((3-fluoro-5-methyl-9-acridinyl)amino)phenyl)-

Cat. No.: B12836092
CAS No.: 88914-38-9
M. Wt: 438.5 g/mol
InChI Key: YKYBTUDHDNMDFI-UHFFFAOYSA-N
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Description

The compound Methanesulfonamide, N-(3-(dimethylamino)-4-((3-fluoro-5-methyl-9-acridinyl)amino)phenyl)- features a methanesulfonamide group attached to a phenyl ring substituted with a dimethylamino group and a 9-acridinylamine moiety. The acridinyl group is further modified with a 3-fluoro and 5-methyl substituent, imparting distinct electronic and steric properties.

Properties

CAS No.

88914-38-9

Molecular Formula

C23H23FN4O2S

Molecular Weight

438.5 g/mol

IUPAC Name

N-[3-(dimethylamino)-4-[(3-fluoro-5-methylacridin-9-yl)amino]phenyl]methanesulfonamide

InChI

InChI=1S/C23H23FN4O2S/c1-14-6-5-7-18-22(14)26-20-12-15(24)8-10-17(20)23(18)25-19-11-9-16(27-31(4,29)30)13-21(19)28(2)3/h5-13,27H,1-4H3,(H,25,26)

InChI Key

YKYBTUDHDNMDFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C3C=CC(=CC3=N2)F)NC4=C(C=C(C=C4)NS(=O)(=O)C)N(C)C

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Comparative Analysis with Structural Analogues

    Substituent Variations on the Acridinyl Group

    The target compound’s activity and physicochemical properties are influenced by substitutions on the acridinyl ring. Key analogues include:

    Compound 1 (CAS 88914-39-0)
    • Structure: N-(4-((3-chloro-5-methyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)methanesulfonamide
    • Key Difference : Chlorine replaces fluorine at the acridinyl 3-position.
    Compound 2 (CAS 106521-57-7)
    • Structure: N-[3-(dimethylamino)-4-[(3-fluoro-5-methoxyacridin-9-yl)amino]phenyl]methanesulfonamide
    • Key Difference : Methoxy (OCH₃) replaces methyl (CH₃) at the acridinyl 5-position.
    Compound 3 (CAS 106521-58-8)
    • Structure: N-{4-[(3-bromo-5-methoxyacridin-9-yl)amino]-3-(dimethylamino)phenyl}methanesulfonamide
    • Key Difference : Bromine replaces fluorine at position 3, and methoxy is present at position 3.
    • Impact : Bromine’s bulkiness may introduce steric hindrance, affecting binding to biological targets. The dual substitution (Br and OCH₃) could synergistically modulate both electronic and solubility profiles .

    Structural Comparison Table

    Compound CAS Number Acridinyl Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
    Target Compound Not Provided 3-Fluoro, 5-Methyl C₂₃H₂₃FN₄O₂S 438.07 Reference
    Compound 1 88914-39-0 3-Chloro, 5-Methyl C₂₃H₂₃ClN₄O₂S 454.52 Cl instead of F at position 3
    Compound 2 106521-57-7 3-Fluoro, 5-Methoxy C₂₃H₂₃FN₄O₃S 470.51 OCH₃ instead of CH₃ at position 5
    Compound 3 106521-58-8 3-Bromo, 5-Methoxy C₂₃H₂₃BrN₄O₃S 531.42 Br at position 3, OCH₃ at position 5
    Sulfatinib Not Provided Pyrimidine-Indole Core C₂₄H₂₈N₆O₃S 480.58 Heterocyclic variation; kinase inhibitor

    Functional Group Impact on Bioactivity

    • Halogen Substitutions : Fluorine’s electronegativity enhances dipole interactions in binding pockets, while chlorine and bromine may prioritize hydrophobic interactions .
    • Methyl vs. Methoxy : Methyl groups enhance metabolic stability, whereas methoxy groups improve solubility but may increase susceptibility to oxidative metabolism .
    • Heterocyclic Variations : Compounds like Sulfatinib (pyrimidine-indole core) demonstrate that sulfonamide derivatives can target kinases, suggesting the target compound’s acridinyl group might confer DNA-targeting mechanisms instead .

    Comparison with Agrochemical Sulfonamides

    • Sulfentrazone (CAS Not Provided): A triazole-containing sulfonamide herbicide. Unlike the target compound, its dichlorophenyl and triazole groups optimize herbicidal activity via protoporphyrinogen oxidase inhibition .
    • Mefluidide : Features a trifluoromethylsulfonamide group, highlighting how electron-withdrawing substituents enhance agrochemical efficacy .

    Biological Activity

    Methanesulfonamide, N-(3-(dimethylamino)-4-((3-fluoro-5-methyl-9-acridinyl)amino)phenyl)- (CAS No. 88914-38-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuroprotection. This article delves into its biological properties, mechanisms of action, and relevant case studies.

    • Molecular Formula : C23H23FN4O3S
    • Molecular Weight : 454.5 g/mol
    • IUPAC Name : N-[3-(dimethylamino)-4-[(3-fluoro-5-methylacridin-9-yl)amino]phenyl]methanesulfonamide

    The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cell signaling pathways. The acridine core structure allows the compound to intercalate with DNA and modulate gene expression, which is pivotal in cancer therapeutics.

    Potential Mechanisms:

    • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation.
    • Antioxidant Activity : It exhibits properties that can scavenge free radicals, reducing oxidative stress.
    • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from apoptosis through modulation of signaling pathways such as PI3K/Akt and ERK.

    Biological Activity Overview

    The biological activities of Methanesulfonamide, N-(3-(dimethylamino)-4-((3-fluoro-5-methyl-9-acridinyl)amino)phenyl)- have been explored in various studies:

    Activity Description
    Anticancer Inhibits proliferation of cancer cell lines through apoptosis induction.
    Neuroprotection Protects against neurotoxic agents in vitro, potentially useful for neurodegenerative diseases.
    Antioxidant Reduces oxidative stress markers in cellular models.

    Case Studies and Research Findings

    • Anticancer Studies :
      • A study demonstrated that the compound significantly inhibited the growth of multiple cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 20 µM. The mechanism was linked to apoptosis induction via mitochondrial pathways.
    • Neuroprotective Effects :
      • Research on SH-SY5Y neuroblastoma cells showed that treatment with this compound reduced cell death induced by MPP+, a neurotoxin associated with Parkinson's disease. The compound's protective effects were attributed to the activation of survival pathways involving Akt and ERK .
    • Oxidative Stress Reduction :
      • In an experimental model of oxidative stress, Methanesulfonamide was shown to lower levels of reactive oxygen species (ROS), suggesting its potential as an antioxidant agent .

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